N-tert-butyl-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide
Beschreibung
N-tert-Butyl-2-methyl-5-{4-[(4-Sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamid ist eine komplexe organische Verbindung mit bedeutenden Anwendungen in der medizinischen Chemie. Diese Verbindung ist bekannt für ihre potenziellen therapeutischen Wirkungen und wird häufig auf ihre Rolle bei der Behandlung verschiedener Erkrankungen untersucht.
Eigenschaften
Molekularformel |
C25H27N5O4S2 |
|---|---|
Molekulargewicht |
525.6 g/mol |
IUPAC-Name |
N-tert-butyl-2-methyl-5-[4-(4-sulfamoylanilino)phthalazin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C25H27N5O4S2/c1-16-9-10-17(15-22(16)36(33,34)30-25(2,3)4)23-20-7-5-6-8-21(20)24(29-28-23)27-18-11-13-19(14-12-18)35(26,31)32/h5-15,30H,1-4H3,(H,27,29)(H2,26,31,32) |
InChI-Schlüssel |
YDEDQIKUUQNOAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)NC(C)(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-tert-Butyl-2-methyl-5-{4-[(4-Sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamid umfasst mehrere Schritte. Eine übliche Methode beginnt mit der Herstellung des Phthalazin-1-yl-Kerns, gefolgt von der Einführung der Sulfamoylphenyl-Gruppe. Die tert-Butyl- und Methyl-Gruppen werden dann durch eine Reihe von Substitutionsreaktionen hinzugefügt. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Verfahren umfassen. Diese Methoden gewährleisten eine hohe Ausbeute und Reinheit des Endprodukts. Die Verwendung fortschrittlicher Reinigungstechniken wie Chromatographie und Kristallisation ist unerlässlich, um die Verbindung in reiner Form zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-tert-Butyl-2-methyl-5-{4-[(4-Sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Die Verbindung kann mit Mitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid reduziert werden.
Substitution: Sowohl nukleophile als auch elektrophile Substitutionsreaktionen sind üblich, wobei funktionelle Gruppen durch andere unter Verwendung geeigneter Reagenzien ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Lösungsmittel: Organische Lösungsmittel wie Dichlormethan, Ethanol.
Katalysatoren: Palladium auf Kohlenstoff, Platinoxid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion Amine oder Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that N-tert-butyl-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide exhibits significant anticancer properties. A study focusing on benzenesulfonamide derivatives demonstrated that compounds with similar structures were effective inhibitors of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The inhibition of CA IX has been linked to reduced tumor growth and increased apoptosis in cancer cells, particularly in breast cancer cell lines like MDA-MB-231 .
Case Study :
In a recent study, a derivative of this compound was shown to induce apoptosis significantly in MDA-MB-231 cells, with a 22-fold increase in annexin V-FITC positivity compared to control groups. This suggests that the compound can effectively trigger programmed cell death in cancerous cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Sulfonamide derivatives have been recognized for their ability to inhibit bacterial growth by targeting carbonic anhydrases present in bacteria. This mechanism disrupts essential physiological processes, leading to reduced bacterial viability .
Research Findings :
In vitro studies have indicated that similar sulfonamide compounds exhibit potent antibacterial and anti-biofilm activities against various pathogens. The structural modifications in N-tert-butyl-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide may enhance these properties, warranting further investigation into its efficacy against resistant strains of bacteria .
Wirkmechanismus
The mechanism of action of N-TERT-BUTYL-2-METHYL-5-{4-[(4-SULFAMOYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-tert-Butyl-3-[(5-methyl-2-{[4-(2-Pyrrolidin-1-ylethoxy)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamid
- N-tert-Butyl-3-((5-methyl-2-((4-(4-Methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamid
Einzigartigkeit
N-tert-Butyl-2-methyl-5-{4-[(4-Sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamid ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, wie z. B. des Phthalazin-1-yl-Kerns und der Sulfamoylphenyl-Gruppe. Diese Merkmale tragen zu seinen unterschiedlichen chemischen Eigenschaften und biologischen Aktivitäten bei und unterscheiden es von anderen ähnlichen Verbindungen.
Biologische Aktivität
N-tert-butyl-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide is a complex organic compound that belongs to the class of phthalazine derivatives. This compound is characterized by a unique chemical structure that combines a sulfonamide group with a phthalazine moiety, which is known for its diverse biological activities. The molecular formula of this compound is .
Structure and Synthesis
The synthesis of N-tert-butyl-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide typically involves multi-step organic reactions. These steps include the formation of the phthalazine core and subsequent modifications to introduce the sulfonamide and tert-butyl groups. The careful control of reaction conditions is essential to ensure high yields and purity of the final product .
Anticancer Properties
Research indicates that compounds similar to N-tert-butyl-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide exhibit significant anticancer activity. Phthalazine derivatives are known to inhibit various protein kinases, which play critical roles in cancer signaling pathways . In vitro studies have demonstrated that related compounds can effectively inhibit cell proliferation in various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A2780 (Ovarian cancer) | 5.20 - 88 |
| MCF-7 (Breast cancer) | 43 |
| NCI-H460 (Lung cancer) | Moderate activity |
These results suggest that N-tert-butyl-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide may share similar anticancer mechanisms .
Antimicrobial Activity
The sulfonamide group in the compound contributes to its antimicrobial properties. Sulfonamides are well-known for their antibacterial effects, and derivatives containing phthalazine structures have shown potential against various microbial strains. Studies have indicated that certain phthalazine derivatives possess antifungal activity, particularly against dermatophytes and Cryptococcus neoformans .
The biological activity of N-tert-butyl-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide can be attributed to its ability to interact with specific biomolecules involved in cellular signaling and proliferation. Preliminary studies suggest that it may bind to protein kinases, thereby inhibiting their activity and affecting downstream signaling pathways associated with tumor growth and survival .
Case Studies
- Study on Antiproliferative Effects : In a study assessing the antiproliferative effects of related phthalazine compounds, several derivatives were tested against human cancer cell lines using the MTT assay. The results highlighted significant inhibition of cell growth, particularly in ovarian and breast cancer models .
- Antifungal Activity Evaluation : Another investigation focused on the antifungal properties of phthalazine derivatives, which included tests against standard strains of dermatophytes. The findings indicated that specific structural features were crucial for enhancing antifungal activity, suggesting pathways for further optimization in drug design .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-tert-butyl-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide and its structural analogs?
- Methodological Answer : Synthesis often involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, tert-butyl groups can be introduced via alkylation using tert-butyl halides or tert-butyl esters under basic conditions. Phthalazine cores may be synthesized via cyclization of hydrazine derivatives with diketones. Key intermediates like 4-sulfamoylaniline can be prepared by sulfonation of aniline derivatives. Reaction optimization should employ Design of Experiments (DoE) to minimize trial-and-error approaches, using factorial designs to assess variables like temperature, catalyst loading, and solvent polarity .
Q. How can researchers validate the purity and structural integrity of this sulfonamide derivative?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC/UPLC with UV detection for purity assessment (method validation per ICH guidelines).
- High-resolution mass spectrometry (HRMS) to confirm molecular weight.
- NMR spectroscopy (1H, 13C, 2D-COSY/HMBC) to verify substituent positions and detect stereochemical impurities.
- X-ray crystallography (if crystalline) for absolute configuration determination, as demonstrated in related sulfonamide structures .
Q. What experimental strategies are effective for studying the solubility and stability of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in buffered solutions (pH 1.2–7.4) with HPLC quantification. Use surfactants (e.g., Tween-80) or co-solvents (DMSO) for poorly soluble compounds.
- Stability : Conduct forced degradation studies (heat, light, oxidation) followed by LC-MS analysis to identify degradation products. Stability-indicating methods should comply with FDA guidelines for method robustness .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
- Methodological Answer :
- Core modifications : Replace the phthalazine ring with pyrimidine or quinazoline scaffolds (see TG101209 analogs for kinase inhibition ).
- Substituent effects : Systematically vary the tert-butyl group (e.g., isopropyl, cyclopropyl) and sulfamoylphenyl moiety (e.g., fluorinated analogs) to assess steric/electronic impacts.
- In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases, carbonic anhydrases). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What computational approaches are recommended for predicting reaction pathways and reducing synthetic bottlenecks?
- Methodological Answer :
- Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and identify low-energy pathways (e.g., Gaussian 16 software).
- Machine learning : Train models on existing reaction databases (Reaxys, SciFinder) to predict optimal catalysts/solvents.
- Hybrid workflows : Integrate computational predictions with high-throughput experimentation (HTE), as exemplified by ICReDD’s feedback loop between computation and experimentation .
Q. How should researchers address contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa), assay buffers, and positive controls.
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity.
- Meta-analysis : Apply statistical tools (e.g., ANOVA, principal component analysis) to identify confounding variables (e.g., off-target effects, solubility artifacts) .
Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Omics profiling : Conduct transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways.
- Kinase profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to screen for off-target effects.
- In vivo models : Validate findings in zebrafish or murine models with pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure and efficacy .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
